Pentaethyl triphosphate Pentaethyl triphosphate
Brand Name: Vulcanchem
CAS No.: 10448-50-7
VCID: VC20996883
InChI: InChI=1S/C10H25O10P3/c1-6-14-21(11,15-7-2)19-23(13,18-10-5)20-22(12,16-8-3)17-9-4/h6-10H2,1-5H3
SMILES: CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC
Molecular Formula: C10H25O10P3
Molecular Weight: 398.22 g/mol

Pentaethyl triphosphate

CAS No.: 10448-50-7

Cat. No.: VC20996883

Molecular Formula: C10H25O10P3

Molecular Weight: 398.22 g/mol

* For research use only. Not for human or veterinary use.

Pentaethyl triphosphate - 10448-50-7

Specification

CAS No. 10448-50-7
Molecular Formula C10H25O10P3
Molecular Weight 398.22 g/mol
IUPAC Name bis(diethoxyphosphoryl) ethyl phosphate
Standard InChI InChI=1S/C10H25O10P3/c1-6-14-21(11,15-7-2)19-23(13,18-10-5)20-22(12,16-8-3)17-9-4/h6-10H2,1-5H3
Standard InChI Key HLUKKPLFWYYSGY-UHFFFAOYSA-N
SMILES CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC
Canonical SMILES CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC

Introduction

Fundamental Chemical Structure and Properties

Pentaethyl triphosphate is an organophosphorus compound with the chemical formula (C₂H₅O)₅P₃O₁₀. In this compound, five ethyl groups are attached to the triphosphate backbone, distinguishing it from the more common pentasodium triphosphate (Na₅P₃O₁₀).

While exact physical property data for pentaethyl triphosphate is limited in the literature, structural analysis suggests it would likely exist as a colorless to pale yellow liquid at room temperature, with significantly different solubility properties than pentasodium triphosphate. Unlike pentasodium triphosphate, which is highly water-soluble, pentaethyl triphosphate would be expected to show greater solubility in organic solvents due to its ethyl groups, making it useful in non-aqueous applications.

The molecular weight of pentaethyl triphosphate would be approximately 428 g/mol (calculated based on atomic weights), substantially higher than the 367.86 g/mol of pentasodium triphosphate due to the replacement of sodium with ethyl groups .

Synthesis Methodologies

Comparative Synthesis Methods

The synthesis of related triphosphate compounds provides insights into potential methods for pentaethyl triphosphate preparation. For example, the amidophosphite method, which has been successfully used for synthesizing α-phosphate-modified nucleoside triphosphates, may be adapted for pentaethyl triphosphate synthesis .

This method typically involves:

  • Preparation of a reactive phosphite intermediate

  • Coupling with additional phosphate groups

  • Final modification with the desired substituents (ethyl groups in this case)

The yields in such reactions for related compounds have ranged from 30% to 76%, suggesting potential efficiency for pentaethyl triphosphate synthesis if similar protocols were adapted .

Chemical Reactivity and Stability

Anticipated Reactivity Patterns

Based on structural characteristics, pentaethyl triphosphate would likely exhibit reactivity patterns typical of organophosphate esters, including:

  • Susceptibility to hydrolysis, particularly in alkaline conditions

  • Potential for transesterification reactions

  • Coordination ability with transition metals

The presence of the triphosphate chain would confer particular reactivity at the phosphorus-oxygen bonds, which could be exploited in various applications. Unlike pentasodium triphosphate, which dissociates in solution to release sodium ions, pentaethyl triphosphate would maintain its covalent ethyl-oxygen-phosphorus bonds under most conditions.

Stability Considerations

Environmental factors affecting stability would likely include:

  • Temperature - with increased thermal energy accelerating potential decomposition

  • pH - with extreme pH conditions potentially catalyzing hydrolysis

  • Presence of enzymatic systems capable of cleaving phosphate ester bonds

Comparative stability analysis suggests that pentaethyl triphosphate would be less stable to hydrolysis than pentasodium triphosphate in aqueous environments but potentially more stable in non-aqueous organic media .

Analytical Characterization Techniques

Spectroscopic Identification

For comprehensive characterization of pentaethyl triphosphate, multiple analytical techniques would be required:

  • ³¹P NMR spectroscopy - Would show characteristic signals for the three phosphorus atoms in the triphosphate chain, with expected chemical shifts between -5 and -25 ppm

  • ¹H NMR - Would display signals for the ethyl groups, characterized by quartets (CH₂) and triplets (CH₃)

  • ¹³C NMR - Would confirm carbon environments in the ethyl groups

  • IR spectroscopy - Would exhibit characteristic P-O-C and P=O stretching bands

Chromatographic Analysis

Chromatographic methods for analysis could include:

  • High-Performance Liquid Chromatography (HPLC) with appropriate non-polar stationary phases

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

  • Thin-Layer Chromatography (TLC) for rapid qualitative analysis

PropertyPentaethyl TriphosphatePentasodium Triphosphate
Chemical Formula(C₂H₅O)₅P₃O₁₀Na₅P₃O₁₀
Molecular Weight~428 g/mol367.86 g/mol
Physical State (25°C)Likely liquidColorless salt
Water SolubilityLimited (predicted)High
Organic Solvent SolubilityHigh (predicted)Limited
Hydrolytic StabilityModerateHigher in neutral pH
Primary ApplicationsOrganic synthesis (predicted)Detergents, water treatment

Research Gaps and Future Directions

Synthesis Optimization

Current research gaps include the need for:

  • Development of efficient, scalable synthesis methods

  • Optimization of reaction conditions for high purity

  • Exploration of green chemistry approaches to minimize environmental impact

Application Development

Future research directions could focus on:

  • Evaluation of catalytic properties in organic reactions

  • Assessment of chelation efficiency for specific metal ions

  • Investigation of potential as a phosphorylating agent in specialized organic synthesis

Structural Modifications

Structure-function relationship studies could explore:

  • Partial ethylation to create mixed ethyl/hydroxyl triphosphates

  • Incorporation of alternative alkyl groups

  • Development of asymmetric derivatives with specialized functionality

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator